molecular formula C14H13NO3 B6379786 5-(3-Aminocarbonylphenyl)-2-methoxyphenol CAS No. 1261997-04-9

5-(3-Aminocarbonylphenyl)-2-methoxyphenol

Cat. No.: B6379786
CAS No.: 1261997-04-9
M. Wt: 243.26 g/mol
InChI Key: LVXZCODKFSCXQO-UHFFFAOYSA-N
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Description

5-(3-Aminocarbonylphenyl)-2-methoxyphenol is an organic compound with a complex structure that includes both phenolic and amide functional groups

Properties

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-6-5-10(8-12(13)16)9-3-2-4-11(7-9)14(15)17/h2-8,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXZCODKFSCXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685552
Record name 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-04-9
Record name 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminocarbonylphenyl)-2-methoxyphenol typically involves multi-step organic reactions. One common method starts with the nitration of 2-methoxyphenol to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amine. The final step involves the formation of the amide bond through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminocarbonylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Aminocarbonylphenyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-methoxyphenol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The phenolic and amide groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopyrazoles: These compounds also contain an amino group and are used in similar applications, such as medicinal chemistry and materials science.

    3-(Aminocarbonyl)phenylboronic acid: Shares the amide functional group and is used in organic synthesis and medicinal chemistry.

Uniqueness

5-(3-Aminocarbonylphenyl)-2-methoxyphenol is unique due to the presence of both phenolic and amide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

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